![molecular formula C20H25N3O2S B2531976 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide CAS No. 903290-28-8](/img/structure/B2531976.png)
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Approaches
Improved synthesis methods for tetrahydroisoquinolines, which share a core structure with the mentioned compound, have been developed, highlighting the chemical flexibility and potential modifications for targeted applications such as beta adrenoceptor actions (Beaumont et al., 1983). Similarly, the synthesis of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines demonstrates the potential for dopamine agonist properties, indicating a pathway for neurological applications (Jacob et al., 1981).
Chemical Reactions and Transformations
Research into cyclization reactions of N-(prop-2-ynyl)benzylamines to synthesize phenylisoquinolines shows the chemical reactivity and potential for creating complex structures, possibly relevant for pharmacological applications (Brooks et al., 1973).
Pharmacological Applications
Dopamine Agonist Properties
Studies on dopamine agonist properties of related compounds, such as N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, may suggest potential applications in treating neurological disorders by mimicking or influencing dopamine pathways (Jacob et al., 1981).
Synthetic Pathways for Therapeutic Agents
The development of synthetic routes for tetrahydroisoquinolines also indicates the role of such compounds in creating therapeutic agents, particularly in exploring their actions at adrenoceptors, which could be relevant for cardiovascular or neurological disorders (Beaumont et al., 1983).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14(2)22-20(25)19(24)21-12-17(18-8-5-11-26-18)23-10-9-15-6-3-4-7-16(15)13-23/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYULQJMCQQFWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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